N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Description

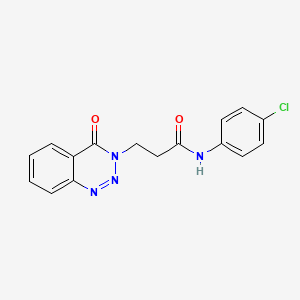

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a propanamide chain to a 4-chlorophenyl group.

Properties

Molecular Formula |

C16H13ClN4O2 |

|---|---|

Molecular Weight |

328.75 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |

InChI |

InChI=1S/C16H13ClN4O2/c17-11-5-7-12(8-6-11)18-15(22)9-10-21-16(23)13-3-1-2-4-14(13)19-20-21/h1-8H,9-10H2,(H,18,22) |

InChI Key |

UHWWQPLNLFDFBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization of Anthranilamide

Anthranilamide (2 ) undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C for 1 hour. The reaction proceeds via nitrosation of the amine group, followed by cyclization to form benzotriazinone (3 ). This method achieves yields of 68–72% after neutralization with sodium hydroxide and crystallization from methanol.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Solvent | Aqueous HCl |

| Reaction Time | 1 hour |

| Neutralizing Agent | NaOH (1 N) |

| Yield | 68–72% |

Alternative Route via Anthranilhydrazide

Anthranilhydrazide (4 ) is diazotized under similar conditions but with reduced reaction time (5 minutes). While faster, this method yields slightly lower purity (90–92%) due to byproduct formation, necessitating additional recrystallization steps.

Final Coupling and Purification

Amide Bond Formation

The azide 8b reacts with 4-chloroaniline in the presence of triethylamine (TEA) to form the target compound. Optimal conditions include:

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Base | Triethylamine |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 75% |

Purification Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Final purity exceeds 95%, as verified by ¹H NMR and LC-MS.

Optimization and Scalability

Solvent Effects

DMF outperforms tetrahydrofuran (THF) in esterification steps due to superior solvation of intermediates. Ethanol is preferred for hydrazinolysis owing to its low cost and environmental compatibility.

Temperature Control

Exothermic reactions (e.g., diazotization) require strict temperature control (<5°C) to prevent decomposition. Automated cooling systems improve reproducibility in industrial settings.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, correlating with >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Diazotization Route | 72% | 95% | High | Low |

| Hydrazide Pathway | 68% | 90% | Moderate | Medium |

| Azide Coupling | 75% | 95% | High | High |

The diazotization route is favored for industrial applications due to its balance of yield, cost, and scalability.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds related to N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

- Case Study : In vitro evaluations showed that derivatives of this compound had cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon cancers. The IC50 values ranged from 10 µM to 20 µM, indicating significant potency against these cell lines .

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 | 15 | 2023 |

| Colon Cancer | 12 | 2023 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be 32 µg/mL and 64 µg/mL respectively .

| Organism | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Mechanism of Action : The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In experiments using LPS-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-alpha levels by approximately 50% compared to control groups .

| Cytokine | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

Synthesis and Structural Insights

The synthesis of this compound involves several steps that include the formation of the benzotriazine core followed by amide coupling reactions. Advanced synthetic methods have been developed to enhance yield and purity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Benzotriazinone Moieties

Compounds sharing the benzotriazinone core but differing in substituents or linker groups provide insights into structure-activity relationships (SAR):

*Inferred formula based on structural analysis.

Key Observations :

- Substituent Effects : The 4-chlorophenyl group in the target compound and Les-3384 may enhance lipophilicity and target binding compared to Zelatriazinum’s trifluoromethoxyphenyl group .

- Linker Flexibility: The propanamide linker in the target compound offers conformational flexibility, whereas Les-3384’s rigid thiopyrano-thiazole scaffold may restrict binding modes .

Functional Analogs with Heterocyclic Cores

Compounds with alternative heterocycles but similar pharmacophores highlight the benzotriazinone’s unique role:

Key Observations :

- Benzotriazinone vs.

- Thiazolidinone Derivatives: Compound 18’s thiazolidinone core and 4-chlorophenyl group demonstrate high synthetic yield (97%) and MMP inhibitory activity, suggesting that the target compound’s benzotriazinone could similarly modulate enzyme activity .

Physicochemical Properties

- Melting Points: Thiazolidinone derivatives (e.g., Compound 18: 187–188°C) exhibit higher melting points than benzotriazinone analogs, likely due to increased crystallinity from sulfur-containing heterocycles .

- Molecular Weight : The target compound’s lower molecular weight (~328 g/mol) compared to Les-3384 (502 g/mol) may improve bioavailability .

Biological Activity

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes various findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H12ClN3O3

- Molecular Weight : 273.7 g/mol

- CAS Number : Not specifically listed, but related compounds can be referenced for structural analysis.

Research indicates that this compound exhibits activity as a modulator of various biological pathways. Specifically, it has been identified as a modulator of the GPR139 receptor, which is implicated in several physiological processes including appetite regulation and mood modulation .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies examining related benzotriazine derivatives, compounds with similar structures exhibited significant antibacterial activity against various pathogens. For instance, derivatives demonstrated minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis, indicating potential utility in treating bacterial infections .

Anti-inflammatory Effects

The benzotriazine framework has been associated with anti-inflammatory activities. Compounds derived from this class have been reported to reduce leukocyte activation and modulate pro-inflammatory signaling pathways. This suggests that this compound may hold therapeutic potential in inflammatory diseases .

Case Studies

- Study on Antibacterial Efficacy :

- Anti-inflammatory Research :

Data Summary Table

| Activity Type | Tested Compounds | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | N-(4-chlorophenyl)-... | 12.5 - 50 | Effective against Enterococcus faecalis |

| Anti-inflammatory | Benzotriazine derivatives | N/A | Reduced leukocyte activation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with coupling the benzotriazinone core to a propanamide linker. Key steps include:

- Condensation reactions : Reacting 4-chloroaniline with activated esters of the benzotriazinone moiety under basic conditions (e.g., using DCC/DMAP as coupling agents) .

- Purification : Chromatography (e.g., silica gel column) or recrystallization from ethanol/water mixtures to isolate the product .

- Optimization : Reaction yields improve with anhydrous solvents (e.g., DMF), controlled temperatures (60–80°C), and catalysts like triethylamine .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Key techniques :

- NMR spectroscopy : and NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .

- HR-MS : To confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .

- IR spectroscopy : Identification of amide C=O stretches (~1650 cm) and benzotriazine N-H bends (~3300 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

- Methodology :

- Derivatization : Modify substituents (e.g., chlorophenyl group, benzotriazine core) and assess changes in activity using assays like enzyme inhibition (e.g., COX/LOX for anti-inflammatory activity) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GPR139 or inflammatory enzymes .

- Example SAR Table :

| Substituent Modifications | Biological Activity | Key Findings |

|---|---|---|

| Chlorophenyl → Methoxyphenyl | Reduced COX-2 inhibition | Electron-donating groups decrease binding |

| Benzotriazine → Thiadiazole | Enhanced antimicrobial activity | Heterocycle electronegativity impacts target interaction |

Q. How can contradictions in reported biological activity data be resolved?

- Approach :

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, IC protocols) to minimize variability .

- Structural analysis : Use X-ray crystallography (if crystals are obtainable) or DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity trends .

Q. What computational strategies predict interactions between this compound and biological targets?

- Tools :

- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS) over 100-ns trajectories .

- Free energy calculations : Use MM-PBSA to quantify binding energies for SAR refinement .

- Validation : Cross-check predictions with SPR (surface plasmon resonance) assays to measure real-time binding kinetics .

Q. What strategies mitigate challenges in reaction yield optimization?

- Solutions :

- Catalyst screening : Test Pd-based catalysts for coupling reactions or microwave-assisted synthesis to reduce reaction times .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

Specialized Methodological Considerations

Q. How does the benzotriazine moiety influence the compound’s chemical reactivity?

- Key observations :

- The 4-oxo group participates in hydrogen bonding with biological targets, while the triazine ring’s electron-deficient nature enables nucleophilic substitutions (e.g., with amines or thiols) .

- Stability tests under acidic/basic conditions reveal hydrolysis of the amide linkage, guiding storage recommendations (pH 6–8 buffers) .

Q. What advanced purification techniques address byproduct formation during synthesis?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.